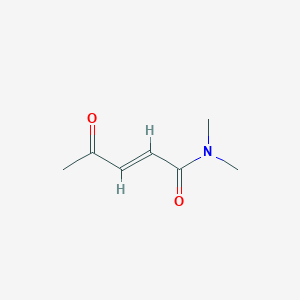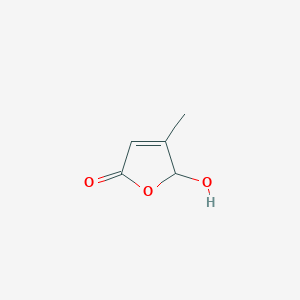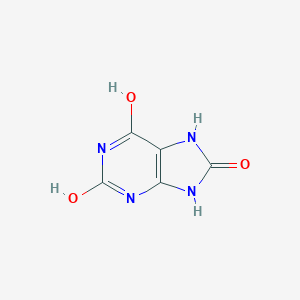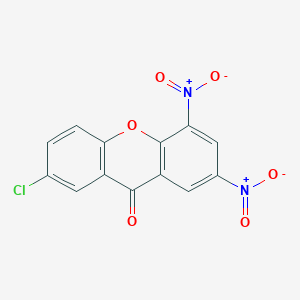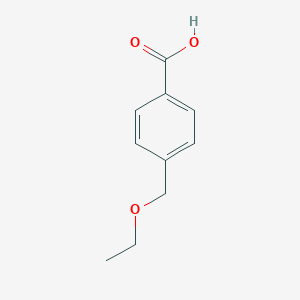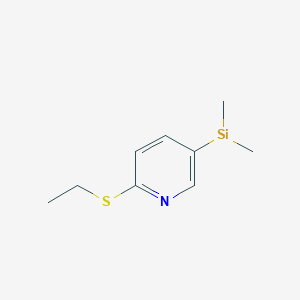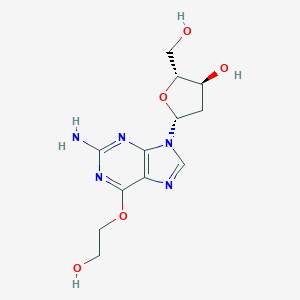
O6-(2-Hydroxyethyl)-2'-deoxyguanosine
Overview
Description
2’-Deoxy-O(6)-(2-hydroxyethyl)guanosine is a modified nucleoside analog derived from guanosine. This compound is characterized by the substitution of the 6-oxygen atom with a 2-hydroxyethyl group. Nucleoside analogs like 2’-Deoxy-O(6)-(2-hydroxyethyl)guanosine are of significant interest in medicinal chemistry due to their potential therapeutic applications, particularly in antiviral and anticancer treatments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-O(6)-(2-hydroxyethyl)guanosine typically involves multiple steps, starting from a protected guanosine derivative. One common approach includes the protection of the exocyclic amino group and the hydroxyl groups of the sugar moiety, followed by the introduction of the 2-hydroxyethyl group at the 6-position of the guanine base. The final deprotection steps yield the desired compound. Specific reaction conditions often involve the use of protecting groups like formamidine and diphenylcarbamoyl, which are removed under mild conditions such as aqueous ammonia treatment .
Industrial Production Methods
Industrial production of 2’-Deoxy-O(6)-(2-hydroxyethyl)guanosine may involve large-scale synthesis using automated solid-phase synthesis techniques. These methods allow for the efficient and cost-effective production of nucleoside analogs by employing automated synthesizers and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-O(6)-(2-hydroxyethyl)guanosine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield aldehydes or ketones, while substitution reactions can introduce various functional groups, leading to a diverse array of modified nucleosides.
Scientific Research Applications
2’-Deoxy-O(6)-(2-hydroxyethyl)guanosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of oligonucleotides and other nucleic acid analogs.
Biology: It serves as a probe for studying DNA-protein interactions and the mechanisms of DNA repair.
Medicine: The compound has potential therapeutic applications in antiviral and anticancer treatments due to its ability to interfere with DNA synthesis and function.
Industry: It is utilized in the development of diagnostic tools and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of 2’-Deoxy-O(6)-(2-hydroxyethyl)guanosine involves its incorporation into DNA during replication. Once incorporated, it can disrupt normal base pairing and inhibit DNA synthesis, leading to the induction of apoptosis in rapidly dividing cells. This mechanism is particularly effective in targeting cancer cells and viruses, which rely on rapid DNA replication for their proliferation .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxy-O(6)-(2-nitrophenylethyl)guanosine: Another nucleoside analog with a nitrophenylethyl group at the 6-position.
2’-Deoxy-O(6)-(2-methyl)guanosine: A similar compound with a methyl group at the 6-position.
Uniqueness
2’-Deoxy-O(6)-(2-hydroxyethyl)guanosine is unique due to the presence of the 2-hydroxyethyl group, which imparts distinct chemical and biological properties. This modification enhances its ability to form stable interactions with DNA and proteins, making it a valuable tool in biochemical research and therapeutic applications.
Properties
IUPAC Name |
(2R,3S,5R)-5-[2-amino-6-(2-hydroxyethoxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O5/c13-12-15-10-9(11(16-12)21-2-1-18)14-5-17(10)8-3-6(20)7(4-19)22-8/h5-8,18-20H,1-4H2,(H2,13,15,16)/t6-,7+,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCDOLZXZOEIBY-XLPZGREQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(N=C3OCCO)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(N=C3OCCO)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10912165 | |
| Record name | 9-(2-Deoxypentofuranosyl)-6-(2-hydroxyethoxy)-3,9-dihydro-2H-purin-2-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10912165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111447-35-9 | |
| Record name | O(6)-(2-Hydroxyethyl)-2'-deoxyguanosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111447359 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-(2-Deoxypentofuranosyl)-6-(2-hydroxyethoxy)-3,9-dihydro-2H-purin-2-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10912165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




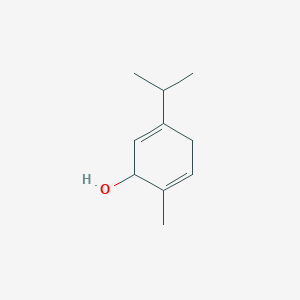
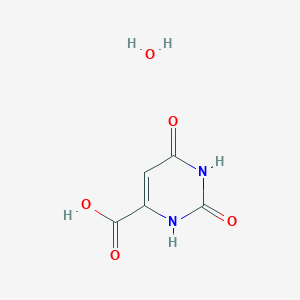
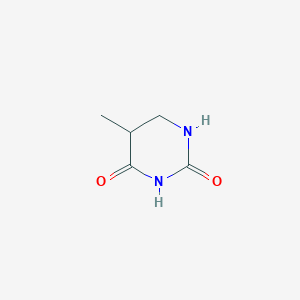
![6-[(3-Chloropropyl)amino]-1,3-dimethyluracil](/img/structure/B131462.png)
